(3R)-3-(苯磺酰基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

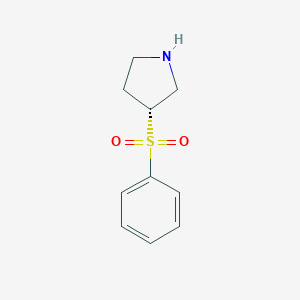

(R)-3-(Phenylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-(Phenylsulfonyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Phenylsulfonyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药研究

(3R)-3-(苯磺酰基)吡咯烷: 在药物研究中用作手性助剂和合成各种药理活性化合物的先导化合物。 其对映体纯形式对于创建具有特定立体化学的药物特别有价值,这对于它们的功效和安全性至关重要 .

有机合成

在有机化学中,该化合物用作构建复杂分子的基石。 它用于将磺酰基引入目标分子,这可以显着改变这些化合物的化学和物理性质 .

催化

手性吡咯烷衍生物,包括(3R)-3-(苯磺酰基)吡咯烷,已知在不对称合成中充当配体或有机催化剂。 它们可以诱导所得产物的手性,这对于生产对映体纯物质至关重要 .

材料科学

该化合物的结构基序用于设计新型材料,例如金属有机框架 (MOF) 和共价有机框架 (COF)。 这些材料在气体储存、分离技术和催化方面有应用 .

生物学研究

作为一种生物活性分子,(3R)-3-(苯磺酰基)吡咯烷可用于研究生物途径和过程。 它可能在药物设计中用作药效团,有助于识别新的治疗靶点 .

对映选择性反应

该化合物在促进对映选择性反应方面起着至关重要的作用,对映选择性反应是对称合成的一个子集。 此类反应对于生产单一对映体药物至关重要,单一对映体药物已成为制药行业的标准 .

分析化学

在分析化学中,(3R)-3-(苯磺酰基)吡咯烷可用作手性拆分剂。 它有助于拆分对映体,这对于表征和定量手性物质是必要的 .

农药开发

(3R)-3-(苯磺酰基)吡咯烷中存在的磺酰基也存在于许多农药中。 研究人员可以使用该化合物开发具有提高的功效和降低的环境影响的新型杀虫剂和除草剂 .

生物活性

(R)-3-(Phenylsulfonyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a phenylsulfonyl group, exhibiting significant biological activity. Its molecular formula is C11H13N1O2S, and it has a molecular weight of approximately 211.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications as an inhibitor in various biological pathways.

The biological activity of (R)-3-(Phenylsulfonyl)pyrrolidine primarily stems from its ability to interact with specific receptors and enzymes involved in critical biochemical pathways. The sulfonamide group enhances its reactivity and allows it to serve as an effective inhibitor in various biological systems. Research indicates that this compound may act on pathways related to inflammation and cell signaling, although detailed mechanisms remain under investigation.

Biological Activity Overview

- Inhibition Properties : (R)-3-(Phenylsulfonyl)pyrrolidine has shown promise as an inhibitor of certain enzymes and receptors, particularly in the context of inflammatory responses.

- Selectivity : The compound's structural features contribute to its selectivity against specific targets, which is crucial for minimizing off-target effects in therapeutic applications.

- Potential Therapeutic Applications : Preliminary studies suggest that (R)-3-(Phenylsulfonyl)pyrrolidine may have applications in treating conditions associated with dysregulated inflammatory responses.

Structure-Activity Relationships

The biological activity of (R)-3-(Phenylsulfonyl)pyrrolidine can be influenced by its stereochemistry and the presence of the sulfonamide group. Comparative studies with structural analogs reveal insights into how modifications can affect potency and selectivity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-(Phenylsulfonyl)pyrrolidine | Enantiomer of (R)-3-(Phenylsulfonyl)pyrrolidine | Different biological activity profile |

| 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | Benzyl substitution on the pyrrolidine ring | Increased lipophilicity and altered receptor interactions |

| Spiro[pyrrolidine-3,3′-oxindoles] | Contains an oxindole moiety | Enhanced selectivity towards specific receptors |

| Phenyl(3-phenylpyrrolidin-3-yl)sulfones | Additional phenyl substitution | Potentially improved pharmacokinetic properties |

Case Studies and Research Findings

- Inhibition of RORγt : A study highlighted the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This research utilized structure-based design to optimize compounds for high selectivity against other receptors such as PXR and LXRα/β, revealing that modifications at specific positions significantly influenced their potency and selectivity .

- P2Y1 Antagonism : Although not directly related to (R)-3-(Phenylsulfonyl)pyrrolidine, research into similar sulfonamide compounds demonstrated their potential as P2Y1 antagonists, which could inhibit ADP-mediated platelet aggregation. This highlights the broader implications of sulfonamide-containing compounds in therapeutic contexts .

属性

IUPAC Name |

(3R)-3-(benzenesulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。